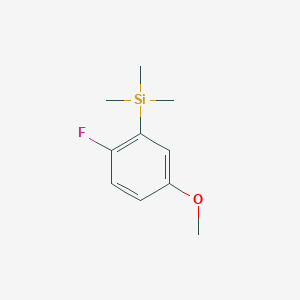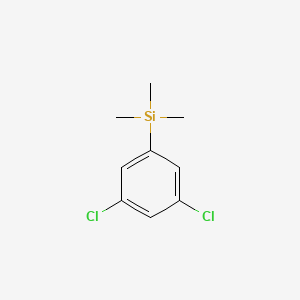![molecular formula C27H42N2O14S B13688740 (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate](/img/structure/B13688740.png)
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamido, acetoxymethyl, and aminoethoxy groups. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
The synthesis of (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the tetrahydro-2H-pyran core, followed by the sequential addition of the acetamido, acetoxymethyl, and aminoethoxy groups. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The presence of multiple oxygen-containing groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the aminoethoxy groups, using reagents like alkyl halides.
Hydrolysis: The acetoxymethyl groups can undergo hydrolysis in the presence of acids or bases, leading to the formation of hydroxyl groups.
科学研究应用
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The acetamido and aminoethoxy groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The acetoxymethyl groups may also play a role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Compared to other compounds with similar functional groups, (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate stands out due to its unique combination of acetamido, acetoxymethyl, and aminoethoxy groups. Similar compounds include:
N-Acetylglucosamine: Shares the acetamido group but lacks the complex ether linkages.
Polyethylene glycol: Contains ether linkages but lacks the acetamido and acetoxymethyl groups.
Glucosamine: Contains an amino group but lacks the acetoxymethyl and ether linkages.
This compound’s unique structure provides distinct advantages in terms of reactivity and specificity, making it a valuable tool in various scientific research applications.
属性
分子式 |
C27H42N2O14S |
|---|---|
分子量 |
650.7 g/mol |
IUPAC 名称 |
[5-acetamido-3,4-diacetyloxy-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H34N2O11.C7H8O3S/c1-12(23)22-17-19(32-15(4)26)18(31-14(3)25)16(11-30-13(2)24)33-20(17)29-10-9-28-8-7-27-6-5-21;1-6-2-4-7(5-3-6)11(8,9)10/h16-20H,5-11,21H2,1-4H3,(H,22,23);2-5H,1H3,(H,8,9,10) |
InChI 键 |
UNQJCZHXYNCUNS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)NC1C(C(C(OC1OCCOCCOCCN)COC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-2,6-diphenylbenzo[h]quinoline](/img/structure/B13688683.png)

![6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13688690.png)
![2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran](/img/structure/B13688698.png)
![2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate](/img/structure/B13688711.png)
![5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13688718.png)




![Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B13688746.png)
